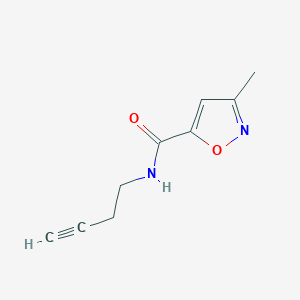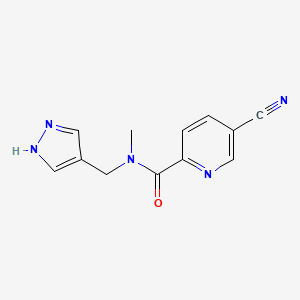
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide (referred to as CP-690,550) is a small molecule inhibitor of Janus kinase 3 (JAK3) that has shown potential in treating autoimmune diseases. JAK3 is a member of the JAK family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. CP-690,550 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
CP-690,550 selectively inhibits 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide and its downstream signaling molecules, including signal transducer and activator of transcription (STAT) proteins. CP-690,550 also inhibits the activation of T cells and B cells by reducing the expression of cytokine receptors on their surface.
Biochemical and physiological effects:
CP-690,550 has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, while increasing the production of anti-inflammatory cytokines, such as IL-10. CP-690,550 also reduces the proliferation of T cells and B cells, as well as their activation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for use in lab experiments. It has high selectivity for 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide, which reduces the potential for off-target effects. CP-690,550 also has good oral bioavailability, which makes it suitable for use in animal models. However, CP-690,550 has some limitations, including its short half-life and the potential for immunosuppression, which can increase the risk of infection.
Orientations Futures
There are several future directions for the research on CP-690,550. One potential direction is to investigate its potential in treating other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to study the long-term safety and efficacy of CP-690,550 in clinical trials. Additionally, there is a need to develop more selective JAK inhibitors that target specific JAK isoforms, which could reduce the risk of side effects. Finally, there is a need to investigate the potential of CP-690,550 in combination with other immunosuppressive agents, which could improve its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-cyano-6-methylpyridine with N-methyl-1H-pyrazole-4-carboxaldehyde to form 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carbaldehyde. This intermediate is then reacted with an amine, such as N-methyl-1H-pyrazole-4-carboxamide, to form CP-690,550. The synthesis of CP-690,550 has been optimized to improve its yield and purity.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has shown promising results in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 works by inhibiting 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide, which is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide, CP-690,550 reduces the activation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases.
Propriétés
IUPAC Name |
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-17(8-10-6-15-16-7-10)12(18)11-3-2-9(4-13)5-14-11/h2-3,5-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTERELXALOADSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CNN=C1)C(=O)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol](/img/structure/B7577880.png)
![2-[1-(1,3-Benzothiazol-2-ylmethyl)piperidin-3-yl]ethanamine](/img/structure/B7577888.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7577896.png)
![2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide](/img/structure/B7577909.png)
![4-Fluoro-3-[(2-methyl-2-methylsulfonylpropanoyl)amino]benzoic acid](/img/structure/B7577915.png)
![4-(4-Bromo-3-fluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7577923.png)
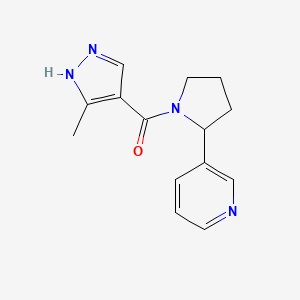
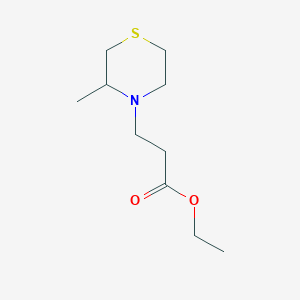
![[3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone](/img/structure/B7577937.png)
![6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7577945.png)
![(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7577948.png)
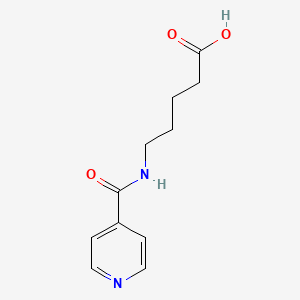
![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)
